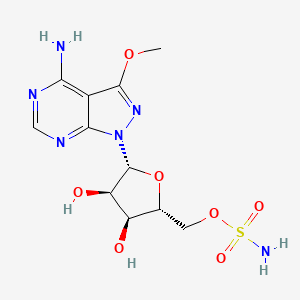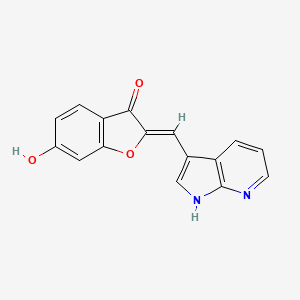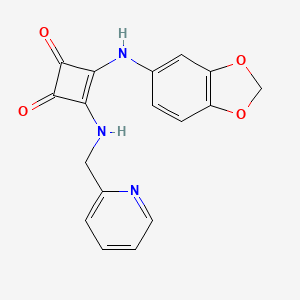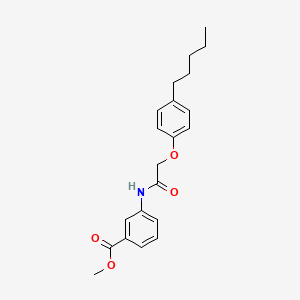
Alpk1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ALPK1-IN-2 is a potent inhibitor of alpha-kinase 1 (ALPK1), a serine/threonine kinase involved in various cellular processes, including immune responses and inflammation. This compound has shown significant potential in scientific research due to its ability to inhibit ALPK1 with an IC50 value of 95 nanomolar and also inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) with an IC50 value of 1.31 micromolar .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ALPK1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification systems, and quality control measures to produce the compound at a commercial scale .
化学反応の分析
Types of Reactions
ALPK1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, reduction may produce alcohols, and substitution may produce various substituted derivatives .
科学的研究の応用
ALPK1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ALPK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with ALPK1 dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ALPK1
作用機序
ALPK1-IN-2 exerts its effects by inhibiting the activity of alpha-kinase 1. ALPK1 is involved in the phosphorylation of specific substrates, leading to the modulation of various cellular processes. By inhibiting ALPK1, this compound disrupts these processes, resulting in the inhibition of downstream signaling pathways such as the NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators .
類似化合物との比較
Similar Compounds
ALPK1-IN-1: Another potent inhibitor of ALPK1 with similar inhibitory activity.
ALPK1-IN-3: A compound with slightly different chemical structure but similar inhibitory effects on ALPK1.
Uniqueness
ALPK1-IN-2 is unique due to its high potency and selectivity for ALPK1. It has a lower IC50 value compared to other similar compounds, making it a more effective inhibitor. Additionally, its ability to inhibit NF-κB further enhances its potential as a therapeutic agent .
特性
分子式 |
C20H18F2N4O2S |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H18F2N4O2S/c1-28-15-3-2-4-16-18(15)24-20(29-16)25-19(27)17-13(21)6-12(7-14(17)22)26-8-10-5-11(9-26)23-10/h2-4,6-7,10-11,23H,5,8-9H2,1H3,(H,24,25,27) |
InChIキー |
SHSJEVPKHXWBHO-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3F)N4CC5CC(C4)N5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)
![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)
![(2S)-2-amino-N-[[(1S,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B10854804.png)
![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)

![3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine](/img/structure/B10854830.png)

![N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)

![(2R)-2-[(3S,5R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854847.png)
![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
![Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854856.png)

![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)